methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 318238-03-8) is a pyrazole-based heterocyclic compound with the molecular formula C₁₈H₁₄BrN₃O₃S and a molecular weight of 432.29 g/mol . Its structure features:
- A 1-phenyl group at the pyrazole core.
- A 5-[(4-bromophenyl)sulfanyl] group at position 5, contributing steric bulk and electronic effects via the bromine atom.
- A methyl ester at position 3, enhancing solubility and reactivity for further derivatization.
Properties
IUPAC Name |
methyl 5-(4-bromophenyl)sulfanyl-4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c1-25-18(23)16-15(11-20-24)17(26-14-9-7-12(19)8-10-14)22(21-16)13-5-3-2-4-6-13/h2-11,24H,1H3/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNDVVSIEJLWCX-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NO)SC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/O)SC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation via Cyclization of 1,3-Diketones
The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For the target compound, ethyl 3-oxo-2-[(4-bromophenyl)sulfanyl]propanoate serves as the diketone precursor. A modified protocol from involves:
- Reaction of dimethyl malonate with DMF and dimethyl sulfate in the presence of triethylamine (40–70°C, 6 h), yielding 3-(dimethylamino)-2-(methoxycarbonyl)acrylaldehyde .
- Cyclization with phenylhydrazine in ethanol (reflux, 4 h) to form 1-phenyl-5-(dimethylamino)-1H-pyrazole-3-carboxylate (yield: 78–85%).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Diketone formation | DMF, dimethyl sulfate, triethylamine | 40–70°C, 6 h | 87% |
| Cyclization | Phenylhydrazine, ethanol | Reflux, 4 h | 82% |
Introduction of the 4-Bromophenylsulfanyl Group
The sulfanyl group at position 5 is introduced via nucleophilic aromatic substitution. Adapting methods from:
- Chlorination of the pyrazole intermediate using thionyl chloride (SOCl₂, 60°C, 2 h) to generate 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate .
- Reaction with 4-bromothiophenol in DMF with potassium carbonate (80°C, 12 h), achieving 5-[(4-bromophenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate (yield: 75%).
Optimization Note : Higher yields are obtained using DMF as a polar aprotic solvent, which stabilizes the transition state during substitution.
Hydroxyimino Group Installation via Oxime Formation
The hydroxyimino group at position 4 is introduced through condensation of a ketone intermediate with hydroxylamine. Based on:
- Oxidation of the 4-methyl group using IBX (2-iodoxybenzoic acid) in DMSO (0–20°C, 1 h) to form 4-formyl-5-[(4-bromophenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate .
- Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1, reflux, 3 h), yielding the hydroxyimino derivative (yield: 88%).
Critical Parameters :
- Excess hydroxylamine (1.5 equiv) prevents side reactions.
- pH control (pH 5–6) ensures selective oxime formation.
Esterification and Final Product Purification
The methyl ester is introduced either during cyclization or via post-synthesis esterification. From:
- Acid-catalyzed esterification of the carboxylic acid intermediate (if present) using methanol and sulfuric acid (reflux, 6 h).
- Purification by silica gel chromatography (petroleum ether/ethyl acetate, 4:1) to isolate the final compound (purity >98%).
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N–OH), 7.65–7.43 (m, 9H, Ar–H), 3.92 (s, 3H, OCH₃).
- HRMS : m/z calculated for C₁₉H₁₅BrN₃O₃S [M+H]⁺: 468.02; found: 468.05.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Use of phenylhydrazine over methylhydrazine minimizes isomer formation.
- Oxime Stability : Avoid strong acids/bases post-oxime formation to prevent decomposition.
- Purification : Column chromatography with ethyl acetate/petroleum ether removes unreacted thiophenol.
Industrial Applicability and Environmental Impact
Chemical Reactions Analysis
Methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Functional Group Replacements
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Functional Group Impact: The hydroxyimino group in the target compound distinguishes it from nitrile- or carbamate-bearing analogs (e.g., ), offering unique hydrogen-bonding capabilities for target recognition.
- Sulfanyl vs. Oxime Variants: Compounds like 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime () replace the hydroxyimino group with a fluorobenzyl oxime, altering solubility and steric profile .
Crystallographic and Structural Insights
- Target Compound: No direct crystallographic data are provided, but related pyrazole derivatives (e.g., ) highlight common structural motifs. For example, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () adopts a planar pyrazole core with dihedral angles influenced by substituents .
- Chlorophenyl Analog : The shorter C–Cl bond (vs. C–Br) may lead to tighter crystal packing, as seen in sulfanyl-containing structures analyzed via SHELX and Mercury .
Biological Activity
Methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate, with the CAS number 318238-03-8, is a pyrazole derivative that exhibits a range of biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and various functional groups that contribute to its potential pharmacological effects.
- Molecular Formula : C₁₈H₁₄BrN₃O₃S
- Molecular Weight : 432.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyimino group is particularly significant as it may enhance the compound's reactivity and binding affinity towards specific targets.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
-
Anti-inflammatory Activity :
- In studies involving carrageenan-induced edema models, compounds with similar structures have shown significant anti-inflammatory effects, suggesting that this compound may also possess similar properties .
- A comparative analysis indicated that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Analgesic Effects :
- Antioxidant Activity :
- Antimicrobial Properties :
Case Studies and Research Findings
Several studies have explored the biological activities of compounds within the pyrazole family, providing insights relevant to this compound:
Q & A
How can reaction conditions be optimized for the synthesis of methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate?
Level: Basic
Methodological Answer:
The synthesis of pyrazole derivatives typically involves multi-step reactions, including condensation, sulfanylation, and oxime formation. Key optimization parameters include:
- Temperature control : For sulfanylation (introducing the 4-bromophenylsulfanyl group), reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for sulfanyl group incorporation .
- pH adjustment : Hydroxyimino group formation (via hydroxylamine reactions) requires mildly acidic conditions (pH 5–6) to stabilize the intermediate Schiff base .
- Monitoring techniques : Thin-layer chromatography (TLC) with UV visualization or iodine staining is critical to track reaction progress and purity .
What analytical techniques are essential for confirming the molecular structure of this compound?
Level: Basic
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks. For example, the hydroxyimino methyl group (CH=N-OH) shows a characteristic singlet at δ 8.2–8.5 ppm in 1H NMR .
- X-ray crystallography : Single-crystal diffraction resolves the 3D arrangement, confirming the pyrazole core and substituent geometry. Software like SHELXL refines crystallographic data to validate bond lengths and angles .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy by matching observed m/z values with theoretical calculations .
How can discrepancies in crystallographic refinement (e.g., thermal parameters or occupancy) be resolved?
Level: Advanced
Methodological Answer:
Crystallographic refinement challenges, such as disordered atoms or high thermal motion, require systematic approaches:
- Occupancy refinement : Use SHELXL’s PART instruction to model disorder, adjusting site occupancy factors (SOFs) iteratively until R-factors converge .
- Thermal parameter constraints : Apply ADPs (anisotropic displacement parameters) to atoms with well-defined electron density, while isotropic parameters suffice for disordered regions .
- Validation tools : Cross-check with the Cambridge Structural Database (CSD) via Mercury software to compare bond distances/angles with similar compounds .
What strategies are effective for evaluating the biological activity of this compound in vitro?
Level: Advanced
Methodological Answer:
Biological evaluation involves target-specific assays and structural analogs:
- Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based protocols. For example, measure IC50 values via fluorogenic substrates .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives) to identify critical substituents. Replace the hydroxyimino group with carboxamide or aldehyde to assess functional group contributions .
- Cellular uptake studies : Use HPLC-MS to quantify intracellular concentrations in cell lines, correlating bioavailability with observed activity .
How can computational modeling predict the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
Computational methods bridge structural and functional analysis:
- Docking simulations : Tools like AutoDock Vina model ligand-receptor interactions. The hydroxyimino group’s hydrogen-bonding potential is mapped to active-site residues (e.g., serine or tyrosine in kinases) .
- Molecular Dynamics (MD) : Simulate binding stability using GROMACS or AMBER. Analyze root-mean-square deviation (RMSD) to assess conformational changes over 100-ns trajectories .
- Pharmacophore modeling : Identify essential features (e.g., sulfanyl hydrophobicity, pyrazole aromaticity) using Schrödinger’s Phase, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
